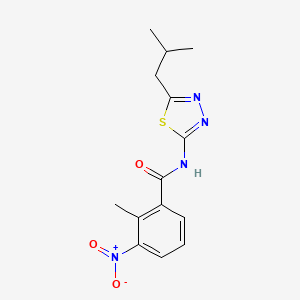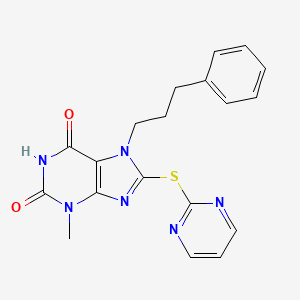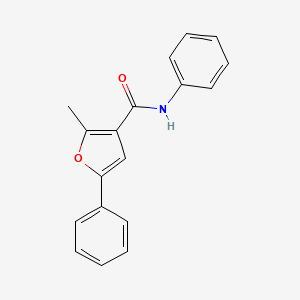
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.09431156 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Development of Quality Control Methods
A study focused on developing quality control methods for promising anticonvulsants derived from the 1,3,4-thiadiazole group. N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with a structure similar to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide, demonstrated high anticonvulsive activity. The research aimed at developing identification, determination of impurities, and quantitative determination methods for the standardization of the substance, employing techniques such as IR, UV, and 1H NMR spectroscopy (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Physico-chemical Study
Another study provided novel experimental data on the physicochemical properties of a bioactive compound similar to this compound. It involved measuring the saturated vapor pressure, solubility in various solvents, and distribution coefficients in different temperature conditions, exploring the thermodynamic functions of sublimation and transfer of the compound (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).
Hypoxia-selective Antitumor Agents
Research into hypoxia-selective antitumor agents synthesized a series of regioisomers of a novel hypoxia-selective cytotoxin, which includes structural elements akin to this compound. These compounds were studied for their cytotoxicity under aerobic conditions and their selectivity towards hypoxic cells, showcasing the importance of structural features in determining the biological activity and selectivity of such compounds (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Structure-function Relationship of Thiazolides
A study on thiazolides, which are related to the thiadiazole structure found in this compound, explored their apoptosis-inducing effects in colorectal tumor cells. It revealed that certain structural components of thiazolides are essential for their interaction with the detoxification enzyme GSTP1, which is a critical factor in thiazolide-induced cell death, highlighting the significance of structural analysis in understanding the biological functions of such compounds (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Safety and Hazards
As with any chemical compound, handling “N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but could include risks associated with handling organic solvents, corrosive substances, or potentially toxic materials .
将来の方向性
特性
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8(2)7-12-16-17-14(22-12)15-13(19)10-5-4-6-11(9(10)3)18(20)21/h4-6,8H,7H2,1-3H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQBCYZFESGKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[2-(ethoxycarbonyl)-2-ethylbutanoyl]amino}benzoate](/img/structure/B5522484.png)
![1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole](/img/structure/B5522491.png)
![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)

![4-bromo-N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522521.png)
![N,N-dimethyl-2-(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5522522.png)
![N-((3S*,4R*)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522533.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B5522541.png)
![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)
![N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5522552.png)

![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)
![N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5522575.png)
